Cas no 1823644-46-7 (tert-butyl N-[2-amino-2-(4-ethynylphenyl)ethyl]carbamate)

Tert-butyl N-[2-amino-2-(4-ethynylphenyl)ethyl]carbamate is a specialized carbamate-protected amine compound featuring an ethynylphenyl functional group. This intermediate is valuable in organic synthesis, particularly in peptide coupling and click chemistry applications, due to its reactive alkyne moiety and protected amine group. The tert-butyloxycarbonyl (Boc) group ensures stability during synthetic transformations while allowing selective deprotection under mild acidic conditions. Its structural versatility makes it useful in pharmaceutical research, enabling the development of complex molecules. The compound's well-defined reactivity and compatibility with diverse reaction conditions enhance its utility in constructing tailored molecular architectures. Proper handling under inert conditions is recommended to preserve its integrity.
tert-butyl N-[2-amino-2-(4-ethynylphenyl)ethyl]carbamate structure
1823644-46-7 structure
Product Name:tert-butyl N-[2-amino-2-(4-ethynylphenyl)ethyl]carbamate
CAS No:1823644-46-7
MF:C15H20N2O2
MW:260.331503868103
CID:5901791
PubChem ID:165804044
Update Time:2025-06-22

tert-butyl N-[2-amino-2-(4-ethynylphenyl)ethyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 1823644-46-7
    • tert-butyl N-[2-amino-2-(4-ethynylphenyl)ethyl]carbamate
    • EN300-1879273
    • Inchi: 1S/C15H20N2O2/c1-5-11-6-8-12(9-7-11)13(16)10-17-14(18)19-15(2,3)4/h1,6-9,13H,10,16H2,2-4H3,(H,17,18)
    • InChI Key: LNHRVVXQUOEBER-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C1C=CC(C#C)=CC=1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 260.152477885g/mol
  • Monoisotopic Mass: 260.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 64.4Ų

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Additional information on tert-butyl N-[2-amino-2-(4-ethynylphenyl)ethyl]carbamate

tert-butyl N-[2-amino-2-(4-ethynylphenyl)ethyl]carbamate: A Comprehensive Overview

tert-butyl N-[2-amino-2-(4-ethynylphenyl)ethyl]carbamate, identified by the CAS number 1823644-46-7, is a compound of significant interest in contemporary chemical research and development. This compound, with its unique structure and properties, has garnered attention across various scientific domains, particularly in the fields of organic synthesis, pharmacology, and materials science.

The molecular structure of tert-butyl N-[2-amino-2-(4-ethynylphenyl)ethyl]carbamate is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to an ethyl chain containing an amino group and a 4-ethynylphenyl substituent. This configuration imparts the compound with versatile reactivity and potential applications in drug design and advanced material synthesis.

Recent studies have highlighted the role of tert-butyl N-[2-amino-2-(4-ethynylphenyl)ethyl]carbamate in medicinal chemistry, where it serves as a valuable intermediate in the synthesis of bioactive compounds. Its ability to undergo various chemical transformations makes it a key player in the development of novel therapeutic agents targeting diverse disease states.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. These characteristics facilitate its use in laboratory settings for further functionalization and characterization.

The synthesis of tert-butyl N-[2-amino-2-(4-ethynylphenyl)ethyl]carbamate typically involves multi-step organic reactions, including nucleophilic substitutions and carbonyl chemistry techniques. Researchers have optimized these processes to achieve high yields and purity levels, ensuring its reliability as a starting material for downstream applications.

A notable area of exploration involving this compound is its application in polymer science. The ethynyl group present in the molecule can undergo polymerization under specific conditions, leading to the formation of advanced materials with tailored mechanical and thermal properties.

Furthermore, recent advancements in computational chemistry have enabled detailed molecular modeling of tert-butyl N-[2-amino-2-(4-ethynylphenylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethy. These studies provide insights into its electronic structure and reactivity, aiding in the design of more efficient synthetic pathways and predictive modeling for potential applications.

In conclusion, tert-butyl N-[2-amino-2-(4-ethynlylphenyethyl)]carbamate, with its distinctive chemical properties and versatile reactivity, continues to be a focal point in cutting-edge research across multiple disciplines. Its role as an intermediate in drug discovery and material synthesis underscores its importance in advancing modern science and technology.

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